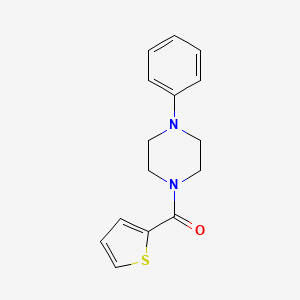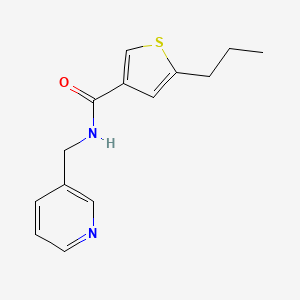![molecular formula C19H18N2O2S B5142201 N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5142201.png)
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. This compound belongs to a class of molecules known as tubulin inhibitors, which have been shown to disrupt the normal functioning of cancer cells by preventing the proper assembly of microtubules.
作用机制
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide works by inhibiting the assembly of microtubules, which are essential for cell division and proliferation. By disrupting the normal functioning of microtubules, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide induces cell cycle arrest and apoptosis in cancer cells. This mechanism of action is similar to that of other tubulin inhibitors, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been shown to have other biochemical and physiological effects. For example, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of using N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide in lab experiments is its broad-spectrum activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and identifying potential targets for future drug development. However, one limitation of using N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is its relatively low solubility, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide, which could help to personalize treatment and improve patient outcomes. Finally, there is ongoing research on the combination of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide with other anti-cancer agents, which may lead to improved efficacy and reduced toxicity.
合成方法
The synthesis of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide involves several steps, including the condensation of 3-hydroxybenzaldehyde with 4-methyl-2-aminobenzothiazole to form a Schiff base intermediate. This intermediate is then reacted with 2-bromo-3-(methylthio)propionyl chloride to form the final product. The synthesis of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been optimized over the years, with various modifications to improve yield and purity.
科学研究应用
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies using animal models have also shown promising results, with N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide demonstrating significant tumor growth inhibition and increased survival rates.
属性
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-10-18(21-17-9-4-3-8-16(12)17)24-13(2)19(23)20-14-6-5-7-15(22)11-14/h3-11,13,22H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIDETBFUCKOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)


![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)